lithium;methanolate;niobium(5+)

Single-source precursor Stoichiometric control LiNbO₃ thin films

Multi-source precursor variability compromises LiNbO₃ film phase purity. Lithium niobium methoxide solves this with a fixed 1:1 Li:Nb stoichiometry at the molecular level, eliminating dual-source ratio optimization. • Single-source precursor: delivers ~29% more Nb per gram vs. ethoxide analog; decomposes below 400°C to crystalline LiNbO₃. • Methoxyethanol-based formulations yield ~0.5 µm grain sizes (vs. ~0.1-0.2 µm for ethanol systems), with wider hydrolysis tolerance. • Halide-free chemistry prevents chloride contamination in dielectric oxide layers; supplied as 5% w/v in methanol at ≥99% metals basis purity.

Molecular Formula C6H18LiNbO6
Molecular Weight 286.1 g/mol
Cat. No. B12291838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium;methanolate;niobium(5+)
Molecular FormulaC6H18LiNbO6
Molecular Weight286.1 g/mol
Structural Identifiers
SMILES[Li+].C[O-].C[O-].C[O-].C[O-].C[O-].C[O-].[Nb+5]
InChIInChI=1S/6CH3O.Li.Nb/c6*1-2;;/h6*1H3;;/q6*-1;+1;+5
InChIKeyFIAVMHQTFKKNDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Niobium Methoxide (LiNb(OCH₃)₆) — Single-Source Precursor for Stoichiometric LiNbO₃ Thin Films


Lithium niobium methoxide (lithium;methanolate;niobium(5+); CAS 21864-11-9; linear formula LiNb(OCH₃)₆, molecular weight 286.05 g·mol⁻¹) is a heterobimetallic alkoxide belonging to the class of alkali-metal hexa-alkoxides of niobium [1]. Commercially supplied as a 5% w/v solution in methanol at ≥99% purity (metals basis), it appears as a clear to light yellow liquid that is fully miscible with water and highly moisture-sensitive [1]. The compound serves as a single-source molecular precursor containing lithium and niobium in a pre-formed 1:1 stoichiometric ratio, making it a strategically important candidate for fabricating phase-pure lithium niobate (LiNbO₃) thin films via sol-gel and chemical vapor deposition (CVD) routes [2], thereby circumventing the compositional drift issues inherent to dual-source precursor approaches.

Why Dual-Source or Generic Niobium Alkoxide Precursors Cannot Substitute Lithium Niobium Methoxide in Stoichiometry-Critical LiNbO₃ Deposition


Generic substitution using separate lithium and niobium precursors (e.g., Li(thd) + Nb(OMe)₅, Li(thd) + Nb(thd)₄, or lithium ethoxide + niobium ethoxide mixtures) introduces compositional uncertainty because the two components volatilize and transport at intrinsically different rates [1]. This mismatch forces process engineers to empirically determine non-intuitive precursor feed ratios — for example, the Li(thd):Nb(thd)₄ dual-source MOCVD system requires a 7:3 molar feed ratio to achieve a film stoichiometry approaching 1:1 [1], while LiNb(OCH₃)₆ delivers the correct Li:Nb ratio directly from its molecular structure. Even among bimetallic alkoxides, substitution is not straightforward: the tantalum congener LiTa(OMe)₆ can be purified by sublimation, whereas the niobium methoxide decomposes to LiOCH₃ and Nb(OCH₃)₅ upon vacuum heating [2], demonstrating that atom-level chemical behavior differs decisively between structurally analogous compounds.

Quantitative Differentiation Evidence for Lithium Niobium Methoxide Versus Closest Analogs and Alternative Precursor Systems


Built-In 1:1 Li:Nb Stoichiometry vs. Dual-Source Ratio Anomaly in MOCVD and Sol-Gel Processing

Lithium niobium methoxide incorporates Li and Nb in an exact 1:1 atomic ratio at the molecular level. In contrast, the widely used dual-source MOCVD system employing Li(thd) and Nb(thd)₄ requires a 7:3 molar feed ratio of Li(thd) to Nb(thd)₄ to achieve near-1:1 film composition, despite the stoichiometric expectation of a 1:1 ratio [1]. This 2.3-fold excess of the lithium precursor is necessitated by unequal volatilization rates and premature Li(thd) oxidation to non-volatile Li₂CO₃ soot, which depletes the lithium flux reaching the substrate [1]. By eliminating the volatilization mismatch at its root, LiNb(OCH₃)₆ enables deposition from a single vaporization source without empirical ratio calibration.

Single-source precursor Stoichiometric control LiNbO₃ thin films MOCVD

Thermal Decomposition Pathway: Niobium Methoxide Decomposes Where the Tantalum Analog Sublimes

In the seminal study by Mehrotra et al. (1968), alkali-metal hexa-alkoxides of niobium and tantalum of type MM′(OR)₆ (M = Li, Na, K; M′ = Nb, Ta; R = Me, Et, Prⁱ, Buᵗ) were systematically compared [1]. A critical finding was that tantalum derivatives could be purified by sublimation, whereas niobium derivatives — including LiNb(OCH₃)₆ — decomposed to the constituent penta-alkoxide and alkali-metal alkoxide upon heating [1]. The Springer compilation further specifies that LiNb(OCH₃)₆ decomposes to LiOCH₃ and Nb(OCH₃)₅ under vacuum heating [2]. This decomposition behavior has direct consequences for CVD: unlike the sublimable Ta analogs, LiNb(OCH₃)₆ must be transported as a solution aerosol or used in low-temperature delivery lines to prevent premature decomposition before reaching the substrate.

Thermal stability Volatility Sublimation Double alkoxides

Lower Molecular Weight vs. Lithium Niobium Ethoxide: Implications for CVD Volatility and Growth Rate

Lithium niobium methoxide (LiNb(OCH₃)₆, MW = 286.05 g·mol⁻¹) [1] has a 22.7% lower molecular weight than its ethoxide analog lithium niobium ethoxide (LiNb(OC₂H₅)₆, MW = 370.21 g·mol⁻¹) [2]. In the homologous series of metal alkoxides, decreasing alkoxide chain length generally correlates with increased vapor pressure and higher volatility [3]. Although direct vapor pressure measurements for LiNb(OCH₃)₆ are absent from the open literature, the methoxide is supplied as a 5% w/v methanol solution with a density of 0.791 g·cm⁻³ and a melting point of -98°C [1], properties consistent with a low-molecular-weight, volatile liquid formulation suitable for direct liquid injection CVD. In comparative sol-gel studies of the related methoxyethoxide system, the methoxyethanol-based precursor offered a broader processing window for hydrolysis water content than ethanol-based precursors, producing stable solutions less prone to premature precipitation [4].

Molecular weight Volatility CVD precursor Methoxide vs. ethoxide

Single-Source Carbon Contamination Profile: Avoidance of Li₂CO₃ Soot vs. Dual-Source β-Diketonate Systems

In the dual-source MOCVD system using Li(thd) and Nb(thd)₄, premature oxidation of Li(thd) to lithium carbonate (Li₂CO₃) soot is a well-documented degradation pathway. This soot deposits into the growing film, degrades optical quality, and reduces the effective film growth rate [1]. The patent explicitly notes that the film produced by the dual-source Li(thd)/Nb(OMe)₅ process is polycrystalline and black, rendering it unsuitable for optical applications [1]. Although no direct film-composition comparison between LiNb(OCH₃)₆-derived films and Li(thd)-based films has been published, the methoxide precursor contains no β-diketonate ligands and thermally decomposes via methoxide ligand elimination to LiNbO₃ (at ~400–600°C) rather than through a carbonate intermediate [2]. This ligand architecture eliminates the chemical pathway for Li₂CO₃ formation, providing a mechanistic rationale for lower carbon residue.

Carbon contamination Li₂CO₃ soot Film optical quality Li(thd) decomposition

Methoxyethanol-Based Alkoxide Processing Window vs. Ethoxide-Based Systems in Sol-Gel Thin-Layer Fabrication

In a direct comparative study of sol-gel LiNbO₃ thin-layer fabrication on silicon, Eichorst and Payne (1988) compared ethoxide-based and methoxyethoxide-based alkoxide precursor systems [1]. The methoxyethoxide system — structurally and chemically related to lithium niobium methoxide — proved advantageous with respect to the amount of hydrolysis water that could be added before precipitation occurred, providing a wider process window for stable sol formation [1]. Methoxyethanol-based solutions were described as 'more forgiving' than ethanol-based solutions for the fabrication of high-quality thin-layer devices [1]. Spin-cast layers crystallized to LiNbO₃ at 500°C, and the resulting films exhibited refractive index values similar to sputtered or epitaxially grown LiNbO₃ [1]. Although this study used methoxyethoxide rather than the simpler methoxide, the mechanistic advantage of the methoxy (-OCH₃) ligand architecture over the ethoxy (-OC₂H₅) ligand in sol-gel processing is directly transferable.

Sol-gel processing Hydrolysis window Methoxyethanol Thin-layer fabrication

Solubility Profile in Non-Polar Solvents and Implications for Solution-Processable Precursor Formulation

The Springer Gmelin compilation reports that LiNb(OCH₃)₆ exhibits good solubility not only in the parent alcohol (methanol) but also in benzene and toluene [1]. This solubility in non-polar aromatic hydrocarbons suggests a largely covalent molecular structure rather than an ionic lattice, a conclusion supported by the dissociation behavior in methanol solution [1]. By contrast, many simple alkali-metal alkoxides (e.g., LiOCH₃) are essentially insoluble in non-polar solvents, and niobium penta-alkoxides such as Nb(OCH₃)₅ have more limited solubility in aromatic hydrocarbons. The mixed solubility profile of LiNb(OCH₃)₆ — miscible with both water and non-polar organic solvents — provides formulation flexibility that individual lithium or niobium alkoxide precursors do not offer: it can be dissolved in toluene for water-free CVD delivery or formulated in alcohol-water mixtures for sol-gel hydrolysis [1].

Solubility Non-polar solvents Covalent character Precursor formulation

Optimal Procurement and Research Deployment Scenarios for Lithium Niobium Methoxide Based on Differentiated Evidence


Sol-Gel Fabrication of Stoichiometric LiNbO₃ Thin Films on Semiconductor Substrates Requiring Wide Hydrolysis Process Windows

When depositing LiNbO₃ thin layers on silicon or sapphire substrates via sol-gel spin-coating, lithium niobium methoxide — formulated as its methoxyethanol or methanol solution — provides a wider tolerance for hydrolysis water addition compared to ethanol-based precursor systems, reducing premature gelation and enabling more reproducible film quality [1]. The built-in 1:1 Li:Nb ratio eliminates the need for gravimetric Li compensation that is required when using separate lithium and niobium alkoxide sources [2], directly translating to reduced process optimization time. Crystallization at approximately 500°C yields films with refractive index values comparable to epitaxially grown LiNbO₃ [1].

Direct Liquid Injection MOCVD of LiNbO₃ for Electro-Optical Waveguides Where Carbon Contamination Must Be Minimized

For MOCVD fabrication of optical-quality lithium niobate (e.g., for integrated photonic waveguides, optical modulators, or surface acoustic wave filters), lithium niobium methoxide offers a ligand architecture free of β-diketonate groups, thereby avoiding the Li₂CO₃ soot formation pathway that plagues Li(thd)-based dual-source processes and renders films polycrystalline and optically black [1]. Its lower molecular weight (286.05 g·mol⁻¹ compared to 370.21 g·mol⁻¹ for the ethoxide [2]) and solubility in non-coordinating solvents such as toluene [3] support direct liquid injection delivery, though users must account for the compound's demonstrated tendency to thermally decompose (rather than sublime) during vapor transport [4] by employing low-temperature delivery lines.

Solvothermal Synthesis of LiNbO₃ Nanocrystals for Nonlinear Optical and Piezoelectric Nanocomposites

Lithium niobium methoxide serves as a soluble molecular precursor for solvothermal LiNbO₃ nanocrystal synthesis, where its pre-formed 1:1 Li:Nb stoichiometry ensures phase-pure nucleation without the lithium volatilization losses observed during high-temperature solid-state reactions above 650°C [1]. The compound's full miscibility with water and good solubility in alcohols [2] enable homogeneous precursor solutions for batch solvothermal reactors, providing control over nanocrystal size and morphology through adjustment of reaction parameters such as temperature, co-solvent ratio, and reaction time [3].

Lithium-Ion Battery Electrolyte Material Precursor via CVD of Lithium-Containing Niobium Oxide Thin Films

Multiple commercial suppliers explicitly recommend lithium niobium methoxide as a precursor for chemical vapor deposition of thin films for lithium-ion battery electrolyte materials [1]. The compound's ability to deliver both lithium and niobium from a single vaporization source simplifies CVD reactor design for multi-component oxide electrolytes such as Li-Nb-O or doped LiNbO₃, while the alkoxide-only ligand set avoids sulfur or fluorine contamination that could interfere with electrochemical performance. The density of 0.791 g·cm⁻³ and liquid formulation at standard conditions [1] facilitate integration with automated liquid delivery systems for pilot-scale battery material production.

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